![molecular formula C13H19ClN4O2 B2576299 Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate CAS No. 2378506-92-2](/img/structure/B2576299.png)

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

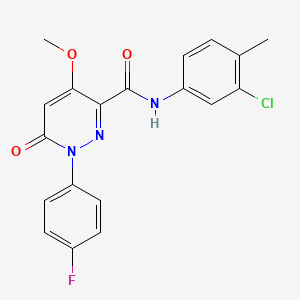

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate is a chemical compound with the CAS Number: 1420983-23-8 . It has a molecular weight of 312.8 . It is in the form of oil .

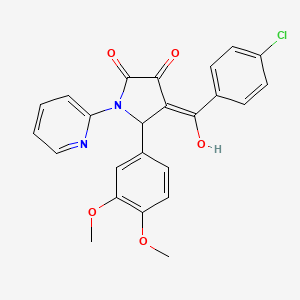

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.8 . It is in the form of oil . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives closely related to "Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate", were synthesized as ligands for the histamine H4 receptor (H4R). These studies aimed to optimize potency and investigate anti-inflammatory and antinociceptive activities, indicating the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Renin Inhibitors

Derivatives of the compound have been explored for their role as renin inhibitors. Structural modification of similar compounds led to the discovery of novel benzimidazole derivatives that act as potent and orally bioavailable renin inhibitors, showcasing the compound's relevance in developing treatments for hypertension (Tokuhara et al., 2018).

Ligands for Nicotinic Receptors

In the synthesis of novel ligands for nicotinic receptors, "Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate" related compounds were generated. These ligands, including 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, were synthesized via coupling and deprotection steps, indicating their potential application in neuroscience research and the development of therapeutic agents (Karimi & Långström, 2002).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues were synthesized from aromatic amines and evaluated for antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies highlight the potential of such compounds in designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Cycloaddition Reactions

Research into the chemistry of silylmethyl-substituted aziridine and azetidine compounds, which share structural features with "Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate", has led to the development of efficient methods for generating imidazoline, oxazolidine, and tetrahydropyrimidine products through formal [3 + 2] and [4 + 2] cycloaddition reactions. This work underscores the utility of such compounds in organic synthesis and drug development (Yadav & Sriramurthy, 2005).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)10-5-6-15-11(14)16-10/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFYVCAXCKACJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=NC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)

![N-Cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)